Thymidine-alpha-14C

Description

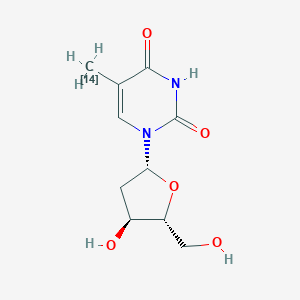

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(114C)methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-ROLIIFIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH3]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927134 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13123-07-4, 30819-56-8 | |

| Record name | Thymidine-alpha-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030819568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Principles and Techniques Utilizing 14c Thymidine

Cellular Uptake and Intracellular Metabolism of [14C]Thymidine

The journey of [14C]Thymidine from the extracellular environment to its ultimate incorporation into the DNA of a cell involves a series of tightly regulated transport and metabolic processes.

The uptake of thymidine (B127349) into cells is not a simple diffusion process but is mediated by specific protein structures embedded in the cell membrane known as nucleoside transporters. researchgate.net These transporters facilitate the movement of nucleosides like thymidine across the lipid bilayer. researchgate.net In humans, two main families of nucleoside transporters are responsible for this process: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). researchgate.net

Equilibrative Nucleoside Transporters (ENTs): These transporters, part of the SLC29 gene family, facilitate the bidirectional movement of nucleosides down their concentration gradient. researchgate.net Human equilibrative nucleoside transporter 1 (hENT1) is a primary transporter for thymidine in many cell types. snmjournals.org The levels of hENT1 on the cell membrane can increase in proliferating cells, leading to a more rapid uptake of thymidine. snmjournals.org

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides against their concentration gradient, a process that is coupled to the transport of sodium ions.

The transport of thymidine across the blood-brain barrier is notably low. nih.gov Instead, it is actively transported from the blood into the cerebrospinal fluid (CSF) by the choroid plexus, and from the CSF, it enters brain cells to be phosphorylated. nih.gov

Once inside the cell, thymidine must be phosphorylated to be utilized for DNA synthesis. This crucial first step is catalyzed by the enzyme thymidine kinase (TK), which transfers a phosphate (B84403) group from ATP to thymidine, forming thymidine monophosphate (dTMP). baseclick.euwikipedia.orgsnmjournals.org

There are two main isoenzymes of thymidine kinase in mammalian cells:

Thymidine Kinase 1 (TK1): This enzyme is found in the cytoplasm and its activity is tightly regulated by the cell cycle. snmjournals.orgtandfonline.com TK1 levels and activity are low in resting (G0/G1 phase) cells but increase significantly during the S phase, the period of active DNA synthesis. snmjournals.org After cell division, TK1 is degraded. wikipedia.org

Thymidine Kinase 2 (TK2): This is a mitochondrial enzyme and its expression is not dependent on the cell cycle. tandfonline.comkuleuven.be TK2 plays a vital role in providing the necessary nucleotides for the replication and maintenance of mitochondrial DNA (mtDNA). kuleuven.be

The phosphorylation of thymidine is a rate-limiting step in its incorporation into DNA. snmjournals.org The resulting dTMP is further phosphorylated to thymidine diphosphate (B83284) (dTDP) by thymidylate kinase, and then to thymidine triphosphate (dTTP) by nucleoside diphosphate kinase. wikipedia.org

The final step in this pathway is the incorporation of [14C]thymidine triphosphate into the growing DNA chain during replication. revvity.comthermofisher.com This reaction is catalyzed by DNA polymerase, which adds the nucleotide to the new DNA strand, using the existing strand as a template. wikipedia.org Because [14C]Thymidine is specifically incorporated into DNA, the amount of radioactivity detected in the DNA of a cell population is directly proportional to the rate of cell proliferation. revvity.comwikipedia.org

This principle forms the basis of the widely used thymidine incorporation assay, a standard method for assessing cell proliferation in various research fields, including immunology and cancer research. revvity.comsnmjournals.org However, it's important to note that not all thymidine taken up by the cell is incorporated into DNA; a portion of it is subject to catabolism. snmjournals.orgsnmjournals.org

Not all exogenously supplied thymidine is incorporated into DNA. A significant portion can be broken down through catabolic pathways. nih.govnih.gov The primary enzyme involved in thymidine catabolism is thymidine phosphorylase, which cleaves thymidine into thymine (B56734) and deoxyribose-1-phosphate. snmjournals.org This process can be quite rapid and extensive. nih.govodu.edu

The resulting thymine is not typically used for DNA synthesis and is further catabolized. nih.gov In some organisms, this can lead to the production of β-aminoisobutyric acid and eventually be released as carbon dioxide (CO2). odu.edunih.gov The products of catabolism can sometimes be recycled back into anabolic pathways. odu.edu For instance, studies in Tetrahymena pyriformis have shown that radioactivity from [14C]thymidine can be recovered in respired CO2 and other cellular macromolecules besides DNA. nih.gov

The rapid in vivo metabolism of thymidine complicates its use for imaging studies, as it results in a large amount of labeled metabolites that must be accounted for in kinetic models. snmjournals.org

Incorporation of [14C]Thymidine into Deoxyribonucleic Acid

Quantitative Detection Methodologies for [14C]Thymidine Incorporation

To quantify the amount of [14C]Thymidine incorporated into DNA, and thus measure cell proliferation, researchers rely on sensitive detection methods.

Liquid scintillation counting is the most common technique for quantifying the radioactivity of beta-emitting isotopes like carbon-14 (B1195169). thermofisher.comcapes.gov.br In this method, the sample containing the [14C]-labeled DNA is mixed with a scintillation cocktail. This cocktail contains a solvent and fluorescent solutes (fluors). The beta particles emitted by the 14C atoms transfer energy to the solvent molecules, which in turn transfer that energy to the fluors. The excited fluors then emit photons of light (scintillations), which are detected by a photomultiplier tube in a liquid scintillation counter. The number of light flashes is proportional to the amount of radioactivity in the sample.

Several factors can affect the efficiency of liquid scintillation counting, including the type of scintillation fluid used (biodegradable or non-biodegradable), the amount of water in the sample, the pH, and the presence of quenching agents like colored substances that can absorb the emitted light. scienceopen.com For example, the presence of Trypan blue at a concentration of 1 mg/ml can significantly reduce the counting efficiency for 14C.

Modern liquid scintillation counters can be semi-automated, allowing for the rapid processing of multiple samples, such as those from 96-well microplates used in cell culture experiments. capes.gov.brnih.gov

Interactive Data Table: Factors Affecting Liquid Scintillation Counting of 14C

Below is a table summarizing research findings on factors that can influence the efficiency of liquid scintillation counting for 14C-labeled compounds.

| Factor | Observation | Scintillation Liquid(s) | Reference |

|---|---|---|---|

| Scintillation Liquid Type | Few significant differences in counting efficiency between biodegradable and non-biodegradable liquids. | Optiphase HiSafe 3, Ultima-Gold™ AB (biodegradable); Insta-Gel-XF (non-biodegradable) | scienceopen.com |

| Color Quenching (Trypan Blue) | 83% reduction in counting efficiency at 1 mg/ml. | Not specified (independent of liquid used) | |

| Radioisotope Concentration | Detected radioactivity is proportional to the [14C]-glucose concentration. | Not specified | |

| pH | Changes in pH did not influence the efficiency of [14C]-glucose counting. | Not specified |

Solid Scintillation Counting and Microplate Assays

Solid scintillation counting is a technique used to detect and measure ionizing radiation. slideshare.net In this method, a sample containing a radioactive isotope is placed in proximity to a solid scintillator, a material that emits flashes of light (scintillations) when struck by radiation. ub.edu These light flashes are then converted into electrical pulses by a photomultiplier tube, and the pulses are counted to determine the amount of radioactivity in the sample. slideshare.netub.edu Common solid scintillators include sodium iodide, zinc sulfide, and anthracene (B1667546) crystals. slideshare.net

This technique is frequently employed in microplate assays to assess cell proliferation. revvity.com One of the most common methods is the thymidine incorporation assay, which measures the integration of a radiolabeled DNA precursor, such as [14C]thymidine or [3H]thymidine, into the newly synthesized DNA strands during cell division. ub.edurevvity.com The amount of radioactivity incorporated is directly proportional to the rate of cell proliferation. ub.edu These assays are widely used in various research fields, including immunology, cancer research, and pharmaceutical development, to evaluate the effects of different compounds on cell growth. revvity.com

For instance, a study on the effects of single and conventional fractionated X-irradiation on mice utilized [14C]thymidine uptake to measure changes in the proliferation of various tissues, including the spleen, duodenum, ileum, rectum, and thymus. oup.com Another application involves screening anticancer drugs by measuring the suppression of [14C]thymidine uptake in cultured human cancer cells, providing a rapid assessment of a drug's efficacy. nih.gov

The table below illustrates a typical workflow for a [14C]thymidine incorporation assay using a microplate format.

| Step | Description |

| 1. Cell Seeding | Cells are seeded into the wells of a microplate and allowed to adhere overnight. revvity.com |

| 2. Treatment | Cells are treated with the test compound (e.g., a potential cancer drug). |

| 3. Radiolabeling | [14C]thymidine is added to the cell culture medium. revvity.com |

| 4. Incubation | The plate is incubated to allow for the incorporation of [14C]thymidine into the DNA of proliferating cells. revvity.com |

| 5. Harvesting | Cells are harvested onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter. |

| 6. Scintillation Counting | The filter mat is dried, and a scintillant is added. The radioactivity is then measured using a microplate scintillation counter. slideshare.net |

Radiochromatoscanning Applications

Radiochromatoscanning is a technique that combines chromatography with radiation detection to separate and quantify radiolabeled compounds. In a typical application, a mixture containing radiolabeled substances is separated on a chromatographic medium, such as a thin-layer chromatography (TLC) plate or a paper chromatogram. A radiochromatoscanner then moves over the chromatogram, detecting the distribution and intensity of radioactivity.

This method has been utilized in conjunction with [14C]thymidine for various research purposes. For example, a rapid screening test for anticancer drugs was developed using [methyl-14C]thymidine, a microculture filtration plate, and a radiochromatoscanner. nih.gov This system allowed for the semi-automated and rapid assessment of cell inactivation by measuring the uptake of [14C]thymidine. nih.gov The rates of cell inactivation determined by the radiochromatoscanner were found to be nearly identical to those obtained with a liquid scintillation counter. nih.gov

Another application of radiochromatoscanning is in metabolic studies. For instance, the degradation of [2-14C]thymidine in human blood was analyzed by separating the metabolites using high-performance liquid chromatography (HPLC) and detecting the radioactive peaks with a radiochromatoscanner. snmjournals.org This allowed researchers to observe the rapid cleavage of [2-14C]dThd to thymine. snmjournals.org

Spatial Localization and Visualization of [14C]Thymidine Distribution

Principles and Applications of Autoradiography

Autoradiography is a powerful imaging technique that allows for the visualization of the distribution of radioactive substances within a biological sample. wordpress.com The fundamental principle involves placing a sample containing a radiolabeled compound, such as [14C]thymidine, in direct contact with a photographic emulsion or film. wordpress.comwikipedia.org The radiation emitted by the isotope exposes the silver halide crystals in the emulsion, which are then chemically reduced to form metallic silver grains, creating a dark image that corresponds to the location of the radioactive tracer. wordpress.com

The use of carbon-14 is advantageous for autoradiography due to its relatively low energy beta emissions, which minimizes the loss of signal from self-absorption and limits the "cross-fire" effect, where radiation from one cell exposes grains over an adjacent cell. nih.gov This allows for precise localization of the radiolabel at the cellular level. nih.gov

Autoradiography has a wide range of applications in biological and medical research. wikipedia.org It is used to study metabolic pathways, determine the tissue and cellular localization of drugs, and analyze DNA and RNA synthesis. wikipedia.orgontosight.ai For example, by administering [14C]thymidine to an organism or cell culture, researchers can track the process of DNA replication and identify proliferating cells. nih.govhimedialabs.com This technique has been instrumental in cell kinetic studies, providing detailed information on the dynamics of normal and diseased cell populations. nih.gov

Double-labeling autoradiography, using both [3H]thymidine and [14C]thymidine, allows for more complex cell cycle analysis. nih.gov This method can be used to determine the duration of different phases of the cell cycle with high precision and to study the effects of drugs on specific cell cycle phases in vivo. nih.gov

Microautoradiography for Subcellular Localization

Microautoradiography is a high-resolution form of autoradiography that enables the localization of radiolabeled compounds at the subcellular level. wikipedia.orgresearchgate.net The technique involves applying a thin layer of photographic emulsion directly onto a microscopic slide containing a tissue section or cell smear that has been incubated with a radioactive tracer like [14C]thymidine. After an exposure period, the emulsion is developed, and the silver grains can be observed under a microscope, revealing the precise location of the radioactivity within the cell.

This method has been crucial for understanding the subcellular distribution of molecules. For example, studies using [14C]thymidine have shown its incorporation into the nucleus of dividing cells, as expected for a DNA precursor. nih.gov This contrasts with the distribution of [14C]uridine, which is found in both the cytoplasm and the nucleus, with a high concentration in the nucleoli, reflecting its role in RNA synthesis. nih.gov

Microautoradiography has also been used to study substrate uptake by microorganisms in complex environments like activated sludge. researchgate.net By incubating sludge samples with [14C]-labeled substrates, researchers can identify which filamentous microorganisms are actively taking up specific organic compounds. researchgate.net

Macroautoradiography for Tissue Distribution Analysis

Macroautoradiography provides a broad overview of the distribution of a radiolabeled substance within an entire organ or even a whole-body section. researchgate.net This technique is particularly useful in pharmaceutical research to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.

In a typical macroautoradiography study, a radiolabeled compound, often with 14C, is administered to an animal. conductscience.com After a specific time, the animal is euthanized, and thin whole-body cryosections are prepared. conductscience.com These sections are then exposed to a radiation-sensitive film or a phosphor imaging plate. researchgate.net The resulting image, or autoradiogram, reveals the tissues and organs where the compound has accumulated.

This method has been used to examine the tissue distribution of various compounds. For example, double-tracer macroautoradiography was employed to compare the intratumoral distribution of 18F-fluorophenylalanine with that of 14C-methionine and 14C-thymidine in a rat tumor model. nih.govubc.ca The results showed similar distribution patterns for 18F-Phe and 14C-Thd within the tumor. nih.gov

Comparative Analysis with Alternative DNA Synthesis Tracers

While [14C]thymidine has been a cornerstone for studying DNA synthesis, several alternative tracers have been developed, each with its own advantages and disadvantages.

Tritiated Thymidine ([3H]Thymidine): [3H]Thymidine is another widely used radiolabeled nucleoside for tracking DNA synthesis. thermofisher.com The primary difference between [3H]thymidine and [14C]thymidine lies in the radioisotope. Tritium (B154650) (3H) is a lower-energy beta emitter than carbon-14. This lower energy can result in higher resolution in autoradiography but may also lead to increased self-absorption within the sample. Conversely, the higher energy of 14C can be more readily detected in scintillation counting. Studies have shown that low doses of [3H]thymidine can lead to enhanced genetic sensitivity compared to [14C]thymidine. researchgate.net

5-Bromo-2'-deoxyuridine (BrdU): BrdU is a non-radioactive thymidine analog that can be incorporated into newly synthesized DNA. bio-rad-antibodies.com Its presence is detected using specific antibodies, a technique analogous to autoradiography but avoiding the use of radioactive materials. nih.gov A key difference is that BrdU detection requires a DNA denaturation step to allow the antibody to access the incorporated analog. bio-rad-antibodies.com Some studies suggest that immunocytochemical methods using BrdU may be more sensitive in detecting proliferating cells than thymidine autoradiography. nih.gov However, BrdU itself can have biological effects, including altering cell cycle progression and inducing cellular toxicity. nih.govmedchemexpress.com

5-Ethynyl-2'-deoxyuridine (EdU): EdU is another non-radioactive thymidine analog that is detected through a "click" chemistry reaction, which is a highly specific and efficient copper-catalyzed covalent reaction between an alkyne group on EdU and an azide-containing fluorescent probe. thermofisher.comfishersci.com This detection method does not require DNA denaturation, a significant advantage over BrdU assays. thermofisher.com However, like BrdU, EdU is not without its own biological consequences. It has been shown to be a substrate for nucleotide excision repair and can be more toxic than BrdU. nih.govpnas.org

The following table provides a comparative overview of these DNA synthesis tracers.

| Tracer | Detection Method | Key Advantages | Key Disadvantages |

| [14C]Thymidine | Scintillation Counting, Autoradiography | Well-established methods, quantitative. nih.gov | Requires handling of radioactive material, lower resolution than [3H]thymidine. |

| [3H]Thymidine | Scintillation Counting, Autoradiography | Higher resolution in autoradiography than [14C]thymidine. researchgate.net | Radioactive, lower energy can be harder to detect. |

| BrdU | Immunohistochemistry | Non-radioactive, established protocols. bio-rad-antibodies.com | Requires DNA denaturation, can be toxic and affect cell cycle. bio-rad-antibodies.comnih.gov |

| EdU | Click Chemistry | Non-radioactive, no DNA denaturation required, highly specific detection. thermofisher.comfishersci.com | Can be toxic, subject to DNA repair mechanisms. nih.govpnas.org |

Comparison with Tritiated Thymidine ([3H]Thymidine) in Research Applications

Both [14C]Thymidine and [3H]Thymidine are foundational tools in cell proliferation assays, relying on the principle that dividing cells will incorporate these radiolabeled nucleosides into their newly synthesized DNA. himedialabs.comrevvity.com The primary distinction between them lies in the radioisotope used for labeling.

The choice between ¹⁴C and ³H often depends on the specific requirements of the experiment, such as the desired resolution in autoradiography and the detection method. revvity.comwordpress.com

Energy and Detection: ¹⁴C is a higher-energy beta emitter compared to ³H. revvity.com This results in a stronger signal that can be more efficiently detected by liquid scintillation counting. revvity.com However, the lower energy of ³H provides better resolution in autoradiography, a technique used to visualize the distribution of the radiolabel within cells or tissues. revvity.comtaylorandfrancis.com

Toxicity and Experimental Perturbation: While both are radioactive, the use of tritiated thymidine has been reported to potentially induce cell-cycle arrest, DNA damage, and apoptosis, which can perturb the very process being studied. researchgate.net This has led some researchers to advocate for stable isotope methods as a superior alternative for determining rates of DNA synthesis. researchgate.net

Metabolic Differences: Studies have revealed significant differences in the metabolism of [3H]Thymidine compared to carbon-labeled thymidine ([14C] and [11C]), suggesting that [3H]Thymidine may not be an appropriate standard for certain applications, such as those comparing with PET studies using [11C]Thymidine. nih.gov

| Feature | [14C]Thymidine | [3H]Thymidine |

|---|---|---|

| Isotope Energy | Higher energy beta emitter | Lower energy beta emitter |

| Detection Efficiency (Scintillation Counting) | Higher | Lower |

| Autoradiography Resolution | Lower | Higher revvity.com |

| Use in Double Labeling | Can be used with ³H for detailed cell cycle analysis nih.gov | Can be used with ¹⁴C for detailed cell cycle analysis nih.gov |

| Potential for Cellular Perturbation | Radioactive | Reported to induce cell-cycle arrest and DNA damage researchgate.net |

Methodological Differences from Halogenated Deoxynucleosides (e.g., Bromodeoxyuridine - BrdU)

A significant alternative to radiolabeled thymidine is the use of halogenated deoxynucleosides, with Bromodeoxyuridine (BrdU) being a prominent example. himedialabs.combaseclick.eu BrdU, a synthetic analog of thymidine, is also incorporated into newly synthesized DNA during the S-phase. baseclick.euabcam.com The fundamental methodological difference lies in the detection method.

Detection Technique: Unlike the autoradiographic or scintillation counting methods used for [14C]Thymidine, BrdU is detected using immunocytochemistry (ICC) or immunohistochemistry (IHC). baseclick.eunasa.gov This involves the use of monoclonal antibodies that specifically bind to the incorporated BrdU. abcam.comsigmaaldrich.com

Sample Processing: A critical step in BrdU detection is DNA denaturation. thermofisher.comsigmaaldrich.com The double-stranded DNA must be partially unwound, typically using acid or heat, to expose the incorporated BrdU so that the antibody can access it. thermofisher.comsigmaaldrich.com This harsh treatment is not required for detecting [14C]Thymidine. The denaturation step can potentially alter cell morphology and destroy antigen recognition sites, which can be a drawback when multiplexing with other antibodies. thermofisher.com

Sensitivity and Accuracy: Some studies have suggested that immunocytochemical methods for BrdU detection may identify a larger number of proliferating cells compared to thymidine autoradiography, indicating it might be a more sensitive technique in certain systems. nih.gov However, other research has found that more nuclei were labeled with ³H-thymidine than with BrdU, and that the choice of embedding medium can significantly impact BrdU labeling results. nasa.gov

Safety and Handling: BrdU offers a non-radioactive alternative to [14C]Thymidine, which eliminates the need for specialized handling and disposal of radioactive materials and the associated expensive equipment. abcam.comsigmaaldrich.com

| Feature | [14C]Thymidine | Bromodeoxyuridine (BrdU) |

|---|---|---|

| Labeling Principle | Incorporation of a radiolabeled nucleoside into DNA revvity.com | Incorporation of a thymidine analog into DNA baseclick.euabcam.com |

| Detection Method | Autoradiography or liquid scintillation counting wordpress.comsigmaaldrich.com | Immunohistochemistry/Immunocytochemistry with anti-BrdU antibodies baseclick.eunasa.gov |

| DNA Denaturation Required | No | Yes (acid, heat, or DNase treatment) thermofisher.comsigmaaldrich.com |

| Safety | Radioactive, requires special handling and disposal sigmaaldrich.com | Non-radioactive himedialabs.comnasa.gov |

| Potential for Artifacts | Potential for radiotoxicity researchgate.net | Harsh denaturation can alter morphology and antigenicity thermofisher.com |

Distinctions from Ethynyl (B1212043) Deoxynucleosides (e.g., 5-ethynyl-2′-deoxyuridine - EdU)

A more recent innovation in cell proliferation assays is the use of ethynyl deoxynucleosides, such as 5-ethynyl-2′-deoxyuridine (EdU). baseclick.eubaseclick.eu Like [14C]Thymidine and BrdU, EdU is a nucleoside analog that gets incorporated into DNA during active synthesis. baseclick.euthermofisher.com However, its detection is based on a completely different chemical principle.

Detection Chemistry: The key feature of EdU is its terminal alkyne group. interchim.frbaseclick.eu Detection is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". thermofisher.cominterchim.fr A fluorescently-labeled azide (B81097) is "clicked" onto the alkyne group of the incorporated EdU, allowing for visualization. baseclick.eu

Methodological Simplicity and Speed: The click reaction is highly specific and efficient. interchim.fr Crucially, it does not require the harsh DNA denaturation step needed for BrdU detection. sigmaaldrich.combaseclick.eu This results in a much faster and simpler protocol, with better preservation of cellular and chromatin ultrastructure. interchim.frbaseclick.eu

Sensitivity and Multiplexing: The small size of the fluorescent azide allows for efficient access to the incorporated EdU, contributing to the high sensitivity of the assay. thermofisher.com The mild reaction conditions make EdU assays highly compatible with multiplexing, allowing for the simultaneous detection of cell proliferation along with other cellular markers using antibodies. baseclick.eu

Safety: Similar to BrdU, EdU provides a non-radioactive method for assessing cell proliferation, thus avoiding the safety and disposal concerns associated with [14C]Thymidine. baseclick.eubaseclick.eu Studies have shown a strong correlation between results obtained with EdU and [3H]Thymidine incorporation assays. nih.gov

| Feature | [14C]Thymidine | 5-ethynyl-2′-deoxyuridine (EdU) |

|---|---|---|

| Labeling Principle | Incorporation of a radiolabeled nucleoside into DNA revvity.com | Incorporation of a thymidine analog with an alkyne group into DNA baseclick.euthermofisher.com |

| Detection Method | Autoradiography or liquid scintillation counting wordpress.comsigmaaldrich.com | Copper-catalyzed "click chemistry" with a fluorescent azide baseclick.euthermofisher.com |

| DNA Denaturation Required | No | No sigmaaldrich.combaseclick.eu |

| Speed of Protocol | Can be time-consuming (e.g., autoradiography exposure) sigmaaldrich.com | Fast and streamlined interchim.fr |

| Multiplexing Compatibility | Limited | High, compatible with antibody-based detection of other markers baseclick.eu |

| Safety | Radioactive sigmaaldrich.com | Non-radioactive baseclick.eu |

Contrasts with Positron-Emitting Deoxynucleoside Analogs (e.g., [11C]Thymidine, [18F]Fluorothymidine)

While [14C]Thymidine is used primarily in in vitro and ex vivo autoradiographic and scintillation studies, positron-emitting deoxynucleoside analogs are designed for in vivo imaging using Positron Emission Tomography (PET). nih.govsnmjournals.org This represents a major methodological and applicational divergence.

Imaging Modality: The key difference is the radioisotope's properties. ¹¹C and ¹⁸F are positron emitters, which allows for the non-invasive, three-dimensional imaging of their distribution in living subjects using a PET scanner. nih.govsnmjournals.org ¹⁴C is a beta emitter and cannot be used for PET imaging.

Half-life and Practicality: Carbon-11 has a very short half-life (approximately 20 minutes), which makes the synthesis and use of [11C]Thymidine logistically challenging and largely confines it to research centers with an on-site cyclotron. snmjournals.org Fluorine-18 has a longer half-life (approximately 110 minutes), making [18F]Fluorothymidine (FLT) a more practical tracer for clinical applications. snmjournals.org In contrast, the long half-life of ¹⁴C (approximately 5,730 years) makes it suitable for long-term laboratory experiments but unsuitable for in vivo imaging.

Metabolism and Trapping: [11C]Thymidine is the native pyrimidine (B1678525) base and, once transported into the cell and phosphorylated, is incorporated into DNA. snmjournals.org FLT, on the other hand, is phosphorylated by thymidine kinase 1 (TK1) but is not incorporated into DNA. nih.gov Its trapping within the cell is dependent on TK1 activity, which is upregulated during the S-phase of the cell cycle. nih.gov

Application: PET imaging with tracers like [11C]Thymidine and [18F]FLT allows for the non-invasive measurement of tumor proliferation and the assessment of treatment response in oncology. snmjournals.orgresearchgate.net [14C]Thymidine, while also used in cancer research to measure cell proliferation, is applied to cultured cells or tissue samples in vitro. d-nb.infojove.com Studies have used [14C]Thymidine in preclinical models to help validate and understand the kinetics of PET tracers like FLT. aacrjournals.orgsnmjournals.org

| Feature | [14C]Thymidine | Positron-Emitting Analogs ([11C]Thymidine, [18F]FLT) |

|---|---|---|

| Isotope | ¹⁴C (Beta emitter) | ¹¹C, ¹⁸F (Positron emitters) |

| Primary Application | In vitro/ex vivo cell proliferation assays, autoradiography revvity.comd-nb.info | In vivo imaging of cell proliferation with PET nih.govsnmjournals.org |

| Detection Method | Liquid scintillation counting, autoradiography wordpress.com | PET scanning snmjournals.org |

| Invasiveness | Requires tissue/cell samples (invasive) | Non-invasive imaging of living subjects |

| Half-life | ~5,730 years | ¹¹C: ~20 minutes; ¹⁸F: ~110 minutes snmjournals.org |

| DNA Incorporation | Yes | [11C]Thymidine: Yes; [18F]FLT: No (trapped after phosphorylation) snmjournals.orgnih.gov |

Applications of 14c Thymidine in Fundamental Biological Research

Studies of Deoxyribonucleic Acid Replication Dynamics

The ability of [14C]Thymidine to be exclusively incorporated into DNA has made it a cornerstone for studying the intricate processes of DNA replication. upenn.edu

Pulse-labeling experiments using [14C]Thymidine have been instrumental in visualizing and understanding the movement of DNA replication forks. By introducing the radiolabel for a short period, researchers can mark the DNA that is actively being synthesized. Subsequent analysis, often through autoradiography of DNA fibers, reveals the progression and rate of replication fork movement. mdpi.com This technique has been pivotal in demonstrating that replication in various organisms, from bacteria to humans, proceeds via replication forks. mdpi.comnih.govbu.edu For instance, in Escherichia coli, pulse-labeling with [14C]Thymidine allowed for the identification of the location of replication forks on chromosomal restriction fragments, providing a method to study the dynamics of the replication process. nih.govbu.edu

Further research has utilized double-labeling techniques, often in combination with other thymidine (B127349) analogs like ³H-thymidine, to gain more detailed insights into fork progression. uzh.ch For example, by pre-labeling total DNA with [14C]Thymidine and then pulse-labeling newly synthesized DNA with ³H-thymidine, researchers can normalize the rate of DNA synthesis and study factors that affect replication fork speed. uzh.ch

| Organism/System | Experimental Approach | Key Finding | Reference |

|---|---|---|---|

| Escherichia coli | Pulse-labeling with [14C]Thymidine and analysis of genomic restriction fragments. | Enabled the localization of chromosomal DNA replication forks. | nih.govbu.edu |

| Human HeLa cells | Autoradiography of [14C]Thymidine labeled DNA. | Demonstrated that DNA replication proceeds via replication forks. | mdpi.com |

| U-2-OS cells | Double-labeling with [14C]Thymidine (total DNA) and ³H-thymidine (nascent DNA). | Allowed for the measurement of DNA synthesis rate and the study of factors affecting fork speed. | uzh.ch |

Early studies using [14C]Thymidine laid the groundwork for understanding how chromosomes are duplicated and organized. While initial attempts to follow the distribution of [14C]Thymidine in chromosomes did not yield a definitive answer, they spurred the development of higher-resolution techniques using tritium (B154650) (³H)-labeled thymidine. upenn.edu These subsequent experiments, building on the foundation of [14C]Thymidine research, were crucial in demonstrating the semi-conservative nature of DNA replication in chromosomes. mdpi.com

The principle established by [14C]Thymidine incorporation—that it serves as a faithful marker for newly synthesized DNA—remains central to modern techniques for studying chromosome structure and duplication.

[14C]Thymidine is also utilized to study DNA repair processes, particularly those that involve the synthesis of new DNA patches to replace damaged sections. ontosight.ai This process, known as unscheduled DNA synthesis (UDS), can be quantified by measuring the incorporation of radiolabeled thymidine in non-S-phase cells.

Studies have shown that following DNA damage, for example by UV radiation, cells can exhibit a temporary inhibition of DNA replication followed by a recovery phase where repair mechanisms are active. The incorporation of [14C]Thymidine can be used to monitor this recovery and the resumption of DNA synthesis, providing insights into the efficiency and kinetics of DNA repair. nih.gov Furthermore, by differentially labeling pre-existing DNA with [14C]Thymidine and nascent DNA at replication forks with ³H-thymidine, researchers can investigate the processing and degradation of DNA that occurs at stalled replication forks following damage. researchgate.net

Investigation of Chromosomal Duplication and Organization

Assessment of Cellular Proliferation and Cell Cycle Kinetics

The rate of [14C]Thymidine incorporation is directly proportional to the rate of DNA synthesis, making it a reliable indicator of cellular proliferation. ontosight.airevvity.com This principle is the basis for one of the most common methods to measure cell division. quizlet.com

The [14C]Thymidine incorporation assay is a widely used method to quantify cell proliferation in various cell types and conditions. nih.gov In this assay, cells are cultured in the presence of [14C]Thymidine for a specific period. The amount of radioactivity incorporated into the DNA is then measured, typically using a scintillation counter, and serves as a direct measure of the rate of cell division. quizlet.com

This technique has been applied to diverse research areas, from studying the growth of cancer cell lines to assessing the proliferative response of immune cells to stimuli. nih.govunifi.it For instance, the growth kinetics of leukemia cells and mitogen-stimulated splenocytes have been compared by measuring the rate of [14C]Thymidine incorporation over time. unifi.it

| Cell Type | Experimental Context | Measurement | Reference |

|---|---|---|---|

| Human gastric cancer cell lines | Screening of anticancer drugs. | Rate of cell inactivation based on [14C]Thymidine uptake. | nih.gov |

| Mouse splenocytes and leukemia cells | Comparison of growth kinetics in vitro. | Rate of [14C]Thymidine incorporation correlated with cell number. | unifi.it |

| EMT-6 mammary carcinoma in mice | In vivo imaging of DNA synthesis. | Accumulation of radioactivity in proliferating tissues. | snmjournals.org |

[14C]Thymidine has been instrumental in delineating the phases of the cell cycle, particularly the S phase (synthesis phase), where DNA replication occurs. ontosight.ai By using pulse-chase experiments with [14C]Thymidine, often in combination with ³H-thymidine, researchers can determine the duration of the S phase and other phases of the cell cycle. uni-muenchen.debiologists.comuni-muenchen.denih.gov

In a typical double-labeling experiment, a population of cells is first pulsed with one labeled nucleoside (e.g., ³H-thymidine) and then, after a specific time interval, with a second labeled nucleoside (e.g., [14C]Thymidine). By analyzing the proportion of cells labeled with one or both isotopes, the duration of the S phase can be calculated. uni-muenchen.debiologists.comuni-muenchen.de This method has been used to determine cell cycle kinetics in various organisms, including the freshwater polyp Hydra. uni-muenchen.debiologists.comuni-muenchen.de These studies have revealed that different cell populations can have varying cell cycle durations, often related to their function. biologists.com

Influence on Cell Synchronization Protocols

The carbon-14 (B1195169) isotope of thymidine, [14C]Thymidine, is a valuable tool in cell cycle analysis, particularly in double-labeling techniques used to synchronize and study cell populations. While excess unlabeled thymidine can be used to arrest cells at the G1/S boundary of the cell cycle, the use of radiolabeled thymidine allows for the precise tracking of cells as they progress through the different phases. nih.govdntb.gov.ua

A powerful application is the double-labeling method with ³H- and [14C]Thymidine for autoradiography. wikipedia.org This technique significantly improves the resolution and precision of cell kinetic studies compared to single-label methods. wikipedia.org For instance, researchers can administer a pulse of ³H-Thymidine to label a cohort of cells in the S phase. At a later time, a second pulse of [14C]Thymidine is given. By analyzing the patterns of single (³H only) and double (³H and ¹⁴C) labeling in mitotic cells, it is possible to determine the duration of the cell cycle phases (G2, S, G1) with high accuracy. wikipedia.orgfishersci.se This method allows for the study of cell cycle kinetics under various experimental conditions in vivo, which is a significant advantage over in vitro studies that require synchronized cell cultures. wikipedia.org For example, this approach has been used to determine the cell cycle time and S-phase duration for glial cells in adult mice, a feat not achievable with single-label methods due to the rarity of mitoses in these cells. wikipedia.org

Tracing Metabolic Pathways and Precursor Utilization

The radioactive ¹⁴C label on thymidine enables researchers to trace its metabolic fate, providing insights into how cells utilize this precursor for macromolecular synthesis. nih.govcdnsciencepub.com When [14C]Thymidine is supplied to cells, its primary and most well-known fate is incorporation into DNA during the S-phase of the cell cycle. nih.gov This process is fundamental to assays of cell proliferation. nih.gov However, the metabolic journey of the thymidine molecule is not limited to DNA synthesis. The cell can break it down, and its constituent parts can be shuttled into other metabolic pathways. asm.orgnih.gov Studies using thymidine labeled at different positions have shown that the pyrimidine (B1678525) ring can be metabolized and its components re-utilized, a process that [14C]Thymidine is instrumental in tracking. asm.orgnih.gov

Investigations into Deoxynucleoside Salvage Pathways

Cells have two main pathways for producing deoxythymidine triphosphate (dTTP) for DNA synthesis: the de novo pathway and the salvage pathway. The salvage pathway recycles thymidine and other deoxynucleosides from the breakdown of nucleic acids or from extracellular sources. [14C]Thymidine serves as a direct tracer for this pathway. researchgate.net The key enzyme in this pathway, thymidine kinase 1 (TK1), phosphorylates thymidine to thymidine monophosphate (TMP). bio-rad-antibodies.com By providing [14C]Thymidine to cells and measuring its incorporation into DNA, researchers can quantify the activity of the salvage pathway.

This technique is particularly powerful when the de novo pathway is blocked by pharmacological agents. For example, drugs that inhibit thymidylate synthase (TS), a key enzyme in the de novo pathway, force cells to rely on the salvage pathway for survival. wikipedia.org In such studies, an increased uptake of [14C]Thymidine provides a clear measure of this enhanced reliance on salvaged precursors. wikipedia.org

Studies of Thymidine Incorporation into Non-DNA Macromolecules

While thymidine is the signature nucleoside of DNA, research has shown that its metabolic products can be incorporated into other macromolecules, notably RNA. This phenomenon is particularly evident in certain organisms that can extensively degrade thymidine. Studies in the fungus Neurospora crassa using [¹⁴C]thymidine labeled on the pyrimidine ring revealed that a significant majority of the radioactivity was incorporated into the RNA fraction, not the DNA. asm.org

This occurs because N. crassa possesses a metabolic pathway that converts thymidine to thymine (B56734), which is then catabolized through a series of steps into uracil, a primary component of RNA. asm.org The use of [¹⁴C]thymidine was crucial in elucidating this pathway, demonstrating that the pyrimidine ring was being repurposed for RNA synthesis. Conversely, when thymidine labeled on the methyl group (³H-methyl) was used, no label was found in the nucleic acids, confirming that the methyl group is cleaved off during this metabolic conversion. asm.org Similar metabolic degradation of thymidine, where it is not a good precursor for DNA synthesis, has also been observed in plant tissues like potato tubers. researchgate.net

Cell Fate Mapping and Lineage Tracing Studies

The stable integration of [14C]Thymidine into the genome of a proliferating cell makes it an excellent tool for cell fate mapping and lineage tracing. wikipedia.orgnih.gov When a progenitor cell incorporates [14C]Thymidine into its DNA during replication, the radioactive label is passed on to all of its daughter cells through subsequent cell divisions. This creates a permanent, heritable mark that allows researchers to follow the entire lineage of cells derived from the originally labeled progenitor. asco.orgllnl.gov By using autoradiography to detect the ¹⁴C label in tissue sections at different time points, scientists can map where these cells and their descendants migrate and what cell types they differentiate into, thereby revealing their ultimate fate within the organism. wikipedia.orgtandfonline.com

Tracking Proliferating Cell Populations in Complex Systems

[14C]Thymidine is highly effective for identifying and tracking the behavior of proliferating cell populations within the complex three-dimensional environment of a living organism. wikipedia.orgnih.gov Autoradiography following the administration of [14C]Thymidine allows for the visualization of labeled cells directly within tissues, providing spatial and temporal information about cell division. wikipedia.org This method has been applied to study the proliferation of various cell types, including antibody-producing cells in the spleen and glial cells in the brain. wikipedia.orgwikipedia.org

The higher energy of the beta particles emitted by ¹⁴C compared to ³H can be advantageous for autoradiography of thicker samples, providing better labeling of target cells. wikipedia.org This technique enables the quantification of cell proliferation kinetics, such as determining the labeling index (the fraction of cells actively synthesizing DNA) in specific regions of a tissue or tumor. nih.gov

Analysis of Cell Migration and Colonization

A critical application of [14C]Thymidine is in the quantitative analysis of cell migration and the colonization of distant tissues, a process central to cancer metastasis. dntb.gov.uaescholarship.org By pre-labeling cancer cells in vitro with [14C]Thymidine, researchers can inject these cells into animal models and track their journey through the body. The extreme sensitivity of Accelerator Mass Spectrometry (AMS) allows for the detection of a single labeled cell among millions of unlabeled cells. dntb.gov.uaescholarship.org

This AMS-based approach provides a precise method for quantifying the number of cancer cells that successfully colonize a metastatic site. escholarship.org Research using this technique has shown that after intravenous injection, [14C]Thymidine-labeled prostate cancer cells colonize a wide range of tissues, and the amount of ¹⁴C signal detected in an organ's DNA directly correlates with the number of colonized tumor cells. escholarship.org This powerful method allows for the comparison of metastatic potential between different cancer cell lines and the assessment of therapeutic interventions aimed at preventing metastasis. dntb.gov.ua

Table 1: Cell Kinetic Parameters in Glial Cells of Adult Mice Determined by Double-Labeling Autoradiography with ³H- and [14C]Thymidine. Data sourced from Schultze (1981). wikipedia.org

| Parameter | Duration (Hours) | Method of Determination |

|---|---|---|

| S-Phase Duration | ~10 | Double labeling with ³H- and [14C]Thymidine |

| Cell Cycle Time | ~20 | Labeled S-phases method using ³H- and [14C]Thymidine |

Table 2: Quantification of Tissue Colonization by [14C]Thymidine-Labeled Human Prostate Cancer Cells in a Xenograft Mouse Model via AMS. Data represents the number of cancer cells detected per organ two weeks post-injection. Sourced from a study by Hah et al. (2018). escholarship.org

| Organ | PC3 Cells (Highly Metastatic) | LnCap Cells (Non-Metastatic) |

|---|---|---|

| Liver | 1,489 | 196 |

| Lung | 1,093 | 75 |

| Kidney | 827 | 100 |

| Spleen | 733 | 114 |

| Heart | 148 | 134 |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Thymidine | 1134 |

| Thymine | 1135 |

| Uracil | 1174 |

| Orotic acid | 967 |

| Deoxycytidine | 13711 |

Characterization of Enzymatic Activities Related to Thymidine Metabolism

The radiolabeled compound [14C]Thymidine is a fundamental tool for investigating the enzymes that govern thymidine metabolic pathways. Its radioactive carbon-14 atom allows for sensitive and precise tracking of thymidine's conversion into various products, enabling detailed characterization of enzyme kinetics and mechanisms. This is particularly valuable for understanding enzymes like thymidine kinase and thymidine phosphorylase, which are central to nucleotide salvage pathways and have significant implications in various physiological and pathological processes.

Thymidine Kinase Enzyme Characterization

Radiometric assays utilizing [14C]Thymidine are a cornerstone for quantifying the activity of thymidine kinase (TK). sambomed.co.kr The principle of these assays is based on measuring the enzymatic transfer of a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to [14C]Thymidine, resulting in the formation of [14C]thymidine monophosphate ([14C]TMP). sambomed.co.krmjpath.org.my The reaction requires the presence of magnesium ions (Mg2+) for optimal activity. sambomed.co.kr

The methodology involves incubating the enzyme source (such as cell extracts or purified protein) with [14C]Thymidine and ATP. sambomed.co.krresearchgate.net Following the incubation period, the radiolabeled product, [14C]TMP, is separated from the unreacted [14C]Thymidine substrate. This separation is commonly achieved using ion-exchange chromatography, where the negatively charged phosphate group on [14C]TMP causes it to bind to the ion-exchange medium (e.g., DEAE paper), while the uncharged [14C]Thymidine is washed away. mjpath.org.myresearchgate.net The amount of radioactivity retained on the medium, which corresponds to the amount of [14C]TMP formed, is then quantified using a liquid scintillation counter. mjpath.org.my The sensitivity of this method allows for the detection of even low levels of TK activity in biological samples like serum. mjpath.org.mynih.gov

This assay is widely used to determine key kinetic parameters. For example, by measuring the reaction rate at various concentrations of thymidine while keeping the [14C]Thymidine concentration constant, researchers can determine the Michaelis constant (Km), which reflects the substrate concentration at which the enzyme operates at half its maximum velocity. A study on the thymidine kinase from the Epstein-Barr virus (EBV) used this approach to characterize its substrate specificity. asm.org

Table 1: Kinetic Parameters of Epstein-Barr Virus Thymidine Kinase Determined Using a [14C]Thymidine Assay

| Enzyme Source | Parameter | Value | Research Focus |

| Epstein-Barr Virus (recombinant) | Km for Thymidine | 22 µM | Characterization of viral enzyme substrate specificity. asm.org |

| Epstein-Barr Virus (recombinant) | Km for ATP | 25 µM | Characterization of viral enzyme phosphate donor specificity. asm.org |

Thymidine Phosphorylase Enzyme Kinetics and Mechanisms

[14C]Thymidine is instrumental in elucidating the kinetic properties and reaction mechanism of thymidine phosphorylase (TP). This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-alpha-D-ribose 1-phosphate. wikipedia.org Assays to measure TP activity often track the conversion of [14C]thymidine into its base, [14C]thymine, which can be separated chromatographically and quantified. nih.gov

A more advanced application of [14C]Thymidine is in the study of kinetic isotope effects (KIEs). nih.govacs.org KIE studies are a powerful tool for probing the transition state of an enzyme-catalyzed reaction. By synthesizing thymidine with a 14C label at a specific position, such as the anomeric carbon ([1'-14C]thymidine), and comparing its reaction rate to that of the unlabeled molecule, scientists can deduce information about bond breaking and formation during the catalytic step. nih.govacs.org

In detailed mechanistic studies of human thymidine phosphorylase (hTP), researchers used [1'-14C]thymidine alongside other isotopically labeled versions of thymidine to analyze the enzyme's hydrolytic reaction (which occurs in the absence of phosphate). acs.org The KIE for [1'-14C]thymidine was measured to be significantly greater than one, providing critical data that, when combined with KIEs from other isotopes, helped to model the transition state. acs.org The findings from these experiments supported a stepwise reaction mechanism where the bond to the thymine leaving group is broken first, forming a high-energy deoxyribocation intermediate, followed by a rate-limiting nucleophilic attack by a water molecule. acs.org

Table 2: Kinetic Isotope Effect (KIE) for Human Thymidine Phosphorylase Using [1'-14C]Thymidine

| Labeled Substrate | Enzyme | Measured Parameter | Value | Mechanistic Implication |

| [1'-14C]Thymidine | Human Thymidine Phosphorylase | Kinetic Isotope Effect (KIE) | 1.033 ± 0.002 | Supports a transition state with significant C-N glycosidic bond cleavage and oxacarbenium ion character at the anomeric carbon. acs.org |

Advanced Research Considerations and Future Directions in 14c Thymidine Applications

Methodological Refinements for Enhanced Sensitivity and Resolution

While traditional methods like liquid scintillation counting and autoradiography have been staples in [14C]thymidine-based research, newer techniques are pushing the boundaries of sensitivity and resolution. revvity.com

Accelerator Mass Spectrometry (AMS): A significant advancement in the detection of [14C]thymidine is the use of accelerator mass spectrometry (AMS). This ultra-sensitive method can quantify attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels of ¹⁴C in small samples. nih.gov This enhanced sensitivity allows for the tracking of mesenchymal stem cells labeled with low concentrations of [14C]thymidine in vivo, minimizing potential cellular damage from higher radioactivity levels. nih.govnih.gov Studies have demonstrated that AMS can detect and quantify as little as one labeled cell per milligram of tissue, providing a powerful tool for understanding cell distribution and engraftment. nih.govresearchgate.net

Multi-isotope Imaging Mass Spectrometry (MIMS): MIMS combines secondary-ion mass spectrometry (SIMS) with stable or radioactive isotope labeling to image and quantify molecules within subcellular compartments with a spatial resolution as high as 30 nm. harvard.edunih.gov This technique offers a significant leap over traditional autoradiography by providing high-resolution imaging comparable to electron microscopy. nih.gov MIMS can be used to track [14C]thymidine alongside other labels like ¹⁵N-thymidine, ¹³C-thymidine, and bromodeoxyuridine (BrdU), allowing for detailed studies of DNA replication and cellular turnover. harvard.edunih.gov

Improved Autoradiography Techniques: Even traditional autoradiography is being refined. Plaque autoradiography, for instance, can be enhanced by using [14C]thymidine in tandem with other radiolabels like [¹²⁵I]iododeoxycytidine to differentiate between different viral enzyme activities. asm.org Furthermore, the use of ¹⁴C as a radioisotope in autoradiography is valued for the high image resolution afforded by the low energy of its emitted electrons. iaea.org

Integration with Complementary Molecular and Imaging Techniques

The full potential of [14C]thymidine is often realized when it is integrated with other molecular and imaging methods. This combinatorial approach provides a more comprehensive understanding of complex biological processes.

Combination with Other Radiolabels and Analogs: Researchers frequently use [14C]thymidine in conjunction with other labels to conduct dual- or triple-labeling experiments. For instance, combining [14C]thymidine with ³H-thymidine allows for the differentiation of DNA synthesized at different time points. nih.govoup.com Similarly, it can be used alongside halogenated thymidine (B127349) analogs like BrdU, CldU, and IdU, which are detected via immunochemical methods. researchgate.netresearchgate.net This allows for the simultaneous analysis of DNA replication and other cellular markers.

Integration with Mass Spectrometry: The coupling of radiolabeling with mass spectrometry offers powerful analytical capabilities. For example, after in vivo administration of [14C]azidothymidine, radio-HPLC can be used to profile metabolites in different tissues, and further analysis with mass spectrometry can identify these metabolites. researchgate.net This integrated approach provides detailed insights into the pharmacokinetics and distribution of the compound. researchgate.net

Slot Blot and Other Molecular Assays: An extraction-free slot blot method has been developed that allows for the quantification of total genomic DNA damage (using [14C]thymidine to measure DNA crosslinks or breaks) and DNA replication (via BrdU incorporation) or protein levels on the same membrane. tandfonline.com This enables the direct comparison of multiple parameters under identical experimental conditions. tandfonline.com

Development of Predictive Models for [14C]Thymidine Metabolism and Incorporation

To better interpret the data from [14C]thymidine experiments, researchers are developing mathematical and computational models to simulate its metabolism and incorporation into DNA.

Kinetic Modeling: Kinetic models are used to understand the dynamics of thymidine uptake and metabolism. For example, a three-compartment kinetic model can be used to calculate the rate of DNA synthesis. snmjournals.org Studies have shown that the relative contribution of the endogenous and exogenous thymidine pathways can be predicted based on the external thymidine concentration, which simplifies metabolic models. snmjournals.org

Computational Models of Cell Proliferation: Mathematical models using ordinary differential equations (ODEs) can simulate the behavior of single cells during labeling experiments. These models can be fitted to experimental data to deduce proliferation rates and estimate the duration of cell cycle phases in different cell subpopulations. plos.org However, it's important to note that computational models have also revealed that violating the steady-state assumption in cumulative labeling techniques can lead to systematic overestimation of the growth fraction and cell cycle time. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational techniques used to understand how the molecular features of thymidine analogs influence their biological activity. These models can predict the activity of new compounds, which can help in the rational design of novel thymidine derivatives with specific properties, such as enhanced incorporation into DNA for radiosensitization in cancer therapy. researchgate.net

Exploration of Novel [14C]Thymidine Derivatives and Analogs for Specific Research Questions

The synthesis of novel derivatives and analogs of thymidine, including those labeled with ¹⁴C, is a key area of research aimed at developing probes for specific biological questions and therapeutic applications.

Analogs for Enhanced Stability and Imaging: Researchers have developed thymidine analogs with modified chemical structures to improve their properties. For example, 4'-thiothymidine (B166157) (S-dThd), when labeled with ¹⁴C, shows greater stability in human blood compared to [2-¹⁴C]thymidine and demonstrates high and selective uptake in tumors. snmjournals.org The development of such analogs aims to provide better imaging agents for DNA synthesis. snmjournals.org

Derivatives for Therapeutic Applications: The thymidine scaffold is a foundation for creating new therapeutic agents. For instance, palmitoyl (B13399708) thymidine derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties. mdpi.com Other research has focused on creating thymidine derivatives that can act as anticancer agents. kemdikbud.go.id A novel [2-¹⁴C]-derivative of 5-hydroxymethyl-2'-deoxyuridine (B45661) was used to study its cytotoxicity and DNA incorporation in leukemic cells. capes.gov.br

Probes for Studying DNA Polymerase Fidelity: Nonpolar nucleoside analogs that are structurally similar to thymidine but lack the ability to form standard Watson-Crick hydrogen bonds are synthesized to probe the mechanisms of DNA polymerase fidelity. pnas.org Studying the incorporation of the triphosphate form of these analogs into replicating DNA helps to understand the relative importance of shape complementarity versus hydrogen bonding in polymerase selectivity. pnas.org

Synthetic Polydeoxyribonucleotide Analogs: Novel DNA-analogue systems have been developed from thymidine-derived cyclic phosphoesters. acs.org Computational modeling aids in the rational design of these synthetic polymers, which can have applications in materials science and biotechnology. acs.org

Q & A

Q. How should researchers design experiments using thymidine-alpha-14C to ensure isotopic integrity and reproducibility?

- Methodological Answer: Researchers must define clear objectives (e.g., tracking DNA synthesis rates) and validate isotopic purity using techniques like liquid scintillation counting. Protocols should include controls for non-specific incorporation (e.g., using unlabeled thymidine) and account for radiation safety . Experimental timelines must align with the isotope’s half-life (~5,730 years for 14C, but biological clearance rates vary) to avoid data decay .

Q. What are the best practices for documenting this compound usage in publications?

- Methodological Answer: Include the compound’s manufacturer, purity, specific activity (e.g., mCi/mmol), and storage conditions. Specify protocols for handling radioactive waste and ethical approvals for in vivo studies. Cross-reference primary data (e.g., autoradiographs or mass spec traces) in appendices to support reproducibility .

Q. How can researchers mitigate background noise in 14C tracer studies?

- Methodological Answer: Use quenching agents (e.g., sodium thiosulfate) in scintillation cocktails to reduce chemiluminescence. Normalize counts per minute (CPM) to total protein/DNA content and validate with blank samples containing no isotope. Statistical tools like Cronbach’s alpha can assess instrument consistency .

Advanced Research Questions

Q. How to resolve contradictory kinetic isotope effects (KIEs) observed in this compound studies, such as near-unity 15N KIEs vs. significant 1'-14C/1'-3H KIEs?

- Methodological Answer: Contradictory KIEs often indicate multi-step mechanisms. For example, in human thymidine phosphorylase (hTP), 15N KIE near unity suggests minimal rehybridization at N1 during the rate-determining step, while 1'-14C/1'-3H KIEs signal bond cleavage in earlier steps. Computational modeling (e.g., transition state analysis with hybrid QM/MM methods) can reconcile these discrepancies by testing mechanistic hypotheses like ANDN vs. DN‡*AN pathways .

Q. What methodologies are recommended for validating this compound incorporation in heterogeneous cell populations?

- Methodological Answer: Combine flow cytometry with pulse-chase labeling to isolate subpopulations. Use dual-labeling (14C + fluorescent markers like BrdU) and cross-validate with single-cell RNA sequencing. Address variability via stratified sampling and ANCOVA to control for confounding factors (e.g., cell cycle phase) .

Q. How can researchers address ethical and practical challenges in longitudinal 14C tracer studies involving human subjects?

- Methodological Answer: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Use microdosing (<100 μg) to minimize radiation exposure and obtain informed consent detailing long-term monitoring. Include a Data Safety Monitoring Board (DSMB) to audit interim results .

Q. What strategies are effective for integrating this compound data with multi-omics datasets (e.g., metabolomics or proteomics)?

- Methodological Answer: Employ pathway enrichment analysis (e.g., KEGG or Reactome) to map 14C-labeled metabolites onto metabolic networks. Use orthogonal validation, such as stable isotope-resolved NMR, to confirm labeling patterns. Public repositories like MetaboLights require raw data uploads for transparency .

Data Analysis & Reporting

Q. How should researchers present this compound data in manuscripts to comply with journal standards?

Q. What frameworks are useful for critiquing methodological flaws in this compound studies during peer review?

Q. How to formulate follow-up research questions after identifying unresolved issues in this compound studies?

- Methodological Answer:

Use the “Further深入研究本课题的建议” framework: (1) Compare results with prior studies (e.g., discrepancies in KIEs between hTP and E. coli homologs); (2) Propose mechanistic studies (e.g., mutagenesis of His116 in hTP); (3) Suggest translational applications (e.g., 14C-based PET imaging probes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.